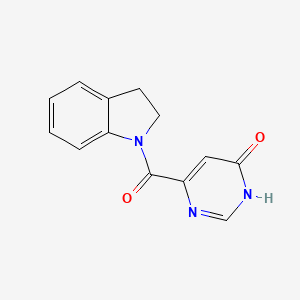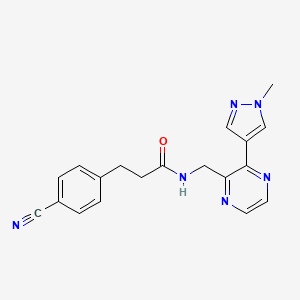![molecular formula C19H14F3N3O4 B3005841 3-(4-methoxyphenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide CAS No. 863611-46-5](/img/no-structure.png)
3-(4-methoxyphenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H14F3N3O4 and its molecular weight is 405.333. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthesis of Novel Heterocyclic Compounds : A study explored the synthesis of new heterocyclic compounds derived from visnagenone and khellinone, leading to the development of various molecules with analgesic and anti-inflammatory activities. These compounds were found to be effective cyclooxygenase-1/2 inhibitors, showcasing significant analgesic and anti-inflammatory activities in screenings (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives : Research into the cytotoxicity of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives against Ehrlich Ascites Carcinoma cells highlights the potential for these molecules in cancer treatment studies (Hassan, Hafez, & Osman, 2014).
Chemical Synthesis and Evaluation
Development of Antiviral Agents : A focus on synthesizing pyrido[2,3-d]pyrimidines showcased the potential for these compounds in antiviral applications. The synthesis pathway and the evaluation of these compounds against various viruses provided insights into their utility as antiviral agents, although the direct relation to the specific compound may not be explicit (Hanafy, 2011).
Electrochromic Properties of Aromatic Polyamides : Research into aromatic polyamides with pendent 4,4′-dimethoxy-substituted triphenylamine units revealed their electrochromic properties. These studies underline the compound's relevance in materials science, particularly in developing materials with adjustable optical properties (Chang & Liou, 2008).
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with enzymes such astyrosine-protein kinase and reverse transcriptase . These enzymes play crucial roles in cellular processes such as signal transduction and DNA replication, respectively.
Mode of Action
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, has been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It’s worth noting that the inhibition of enzymes like tyrosine-protein kinase and reverse transcriptase can impact multiple biochemical pathways, including signal transduction pathways and dna replication pathways .
Result of Action
The inhibition of key enzymes like tyrosine-protein kinase and reverse transcriptase can lead to significant changes in cellular processes, potentially leading to the inhibition of cell proliferation or the induction of cell death .
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methoxyphenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide' involves the reaction of 4-methoxybenzoyl chloride with 3-(trifluoromethyl)aniline to form 3-(4-methoxyphenyl)-N-(3-trifluoromethylphenyl)benzamide. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form the pyrimidine ring. The resulting compound is then hydrolyzed to form the final product.", "Starting Materials": [ "4-methoxybenzoyl chloride", "3-(trifluoromethyl)aniline", "ethyl acetoacetate", "ammonium acetate" ], "Reaction": [ "Step 1: 4-methoxybenzoyl chloride is reacted with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine to form 3-(4-methoxyphenyl)-N-(3-trifluoromethylphenyl)benzamide.", "Step 2: The intermediate from step 1 is then reacted with ethyl acetoacetate and ammonium acetate in the presence of a catalyst such as piperidine to form the pyrimidine ring.", "Step 3: The resulting compound is then hydrolyzed with a strong acid such as hydrochloric acid to form the final product, 3-(4-methoxyphenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide." ] } | |
CAS-Nummer |
863611-46-5 |
Molekularformel |
C19H14F3N3O4 |
Molekulargewicht |
405.333 |
IUPAC-Name |
3-(4-methoxyphenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H14F3N3O4/c1-29-14-7-5-13(6-8-14)25-17(27)15(10-23-18(25)28)16(26)24-12-4-2-3-11(9-12)19(20,21)22/h2-10H,1H3,(H,23,28)(H,24,26) |
InChI-Schlüssel |
LMBXIAOAEDKBHL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4,6-dimethyl-3-(3-(phenylsulfonyl)propanamido)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3005759.png)
![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B3005760.png)

![N-(4-fluoro-2-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3005763.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B3005764.png)

![2-methylsulfanyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyridine-3-carboxamide](/img/structure/B3005770.png)
![6-Cyclopropyl-2-[1-[2-(2,5-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3005772.png)
![ethyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B3005774.png)
![3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-thiadiazol-5-amine](/img/structure/B3005776.png)


![3-[(4-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3005781.png)
